Resonance Stabilization Energy: Allyl Anion vs. Allyl Cation
The resonance stabilization energy of the allyl anion is 17–18 kcal mol⁻¹, approximately 3–4 kcal mol⁻¹ less than that of the allyl cation (20–22 kcal mol⁻¹), as determined by DFT calculations extrapolated to the parent propene system. This difference directly impacts the thermodynamic driving force for reactions in which an allyl intermediate must be generated via deprotonation versus hydride abstraction [1].
| Evidence Dimension | Resonance stabilization energy |
|---|---|
| Target Compound Data | 17–18 kcal mol⁻¹ |
| Comparator Or Baseline | Allyl cation: 20–22 kcal mol⁻¹ |
| Quantified Difference | Allyl anion is 3–4 kcal mol⁻¹ less resonance-stabilized than allyl cation |
| Conditions | DFT calculations (B3LYP/6-31+G*) on propene vinylogues, extrapolated to n = 0 parent system |
Why This Matters
A 3–4 kcal mol⁻¹ difference in resonance energy translates to roughly a 100-fold shift in equilibrium constant at 298 K, so selection of the anion over the cation must be justified by the desired charge state and nucleophilic pathway.
- [1] Barbour, J. B.; Karty, J. M. Resonance energies of the allyl cation and allyl anion. J. Org. Chem. 2004, 69, 648–654. PMID: 14750787. View Source
